6''-O-Acetyldaidzin

Vue d'ensemble

Description

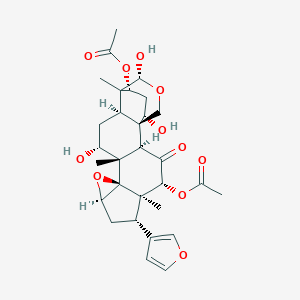

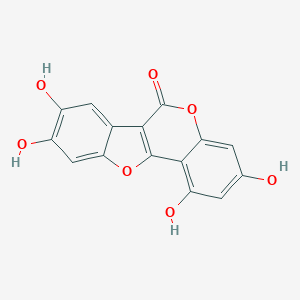

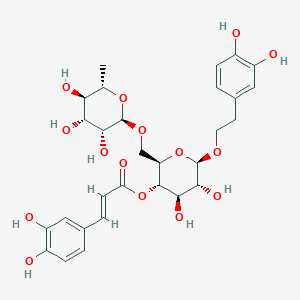

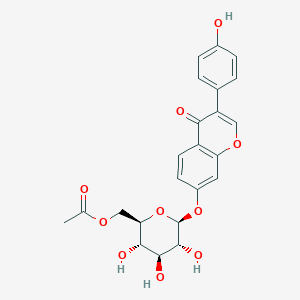

6’'-O-Acetyldaidzin is an isoflavone glycoside isolated from soybeans . It significantly inhibits lipid peroxidation in rat liver microsome with an IC50 of 8.2 μM .

Molecular Structure Analysis

The molecular formula of 6’'-O-Acetyldaidzin is C23H22O10 . Its molecular weight is 458.41 . The exact structure can be found in the references .Physical And Chemical Properties Analysis

The physical and chemical properties of 6’'-O-Acetyldaidzin include a molecular weight of 458.41 and a molecular formula of C23H22O10 . Further details about its physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Neuroprotective Effects

6''-O-Succinyldaidzin, a derivative of daidzin, was investigated for its neuroprotective effects in a study using a middle cerebral artery occlusion (MCAO) model in rats. The study found that 6''-O-Succinyldaidzin reduced both infarct areas and neurological scores, suggesting its potential as a neuroprotective agent. This effect was associated with the upregulation of ERK, HO-1, and nuclear-Nrf2 levels, indicating its involvement in Nrf2-related antioxidant pathways (Bao et al., 2020).

Analytical Chemistry and Nutrition Supplements

6''-O-Acetyldaidzin has been a subject of study in the field of analytical chemistry, particularly in the quantitative determination and structural characterization of isoflavones in nutrition supplements. A method using liquid chromatography-mass spectrometry (LC-MS) was developed to accurately determine the content of 6''-O-Acetyldaidzin and other isoflavones in nutrition supplements (Chen et al., 2005).

Antioxidant Activity

In the context of antioxidant research, 6''-O-Acetyldaidzin has been identified as a significant compound. It was found to inhibit lipid peroxidation in rat liver microsomes, indicating its potential as an effective antioxidant agent. This discovery contributes to the understanding of the role of isoflavonoids in health and disease management (Lee et al., 1999).

Isoflavone Concentration in Soy Foods

The concentration and distribution of isoflavones, including 6''-O-Acetyldaidzin, in commercial soybean foods were evaluated to understand the impact of processing techniques on these compounds. The study provided insights into how different manufacturing steps affect the retention and distribution of isoflavone isomers like 6''-O-Acetyldaidzin in various soy products (Wang & Murphy, 1996).

Mécanisme D'action

Target of Action

6’‘-O-Acetyldaidzin is an isoflavone glycoside isolated from soybeans . The primary target of 6’'-O-Acetyldaidzin is lipid peroxidation in rat liver microsome . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage.

Mode of Action

6’'-O-Acetyldaidzin interacts with its target by inhibiting the process of lipid peroxidation . This inhibition prevents the oxidative degradation of lipids, a process that can lead to cell damage and the development of various diseases.

Biochemical Pathways

It is known that the compound plays a role in the lipid peroxidation pathway . By inhibiting lipid peroxidation, 6’'-O-Acetyldaidzin can help to maintain the integrity of cell membranes and prevent cellular damage.

Result of Action

The primary result of 6’'-O-Acetyldaidzin’s action is the inhibition of lipid peroxidation . This can help to prevent cellular damage and may have potential therapeutic benefits in the treatment of diseases associated with oxidative stress.

Safety and Hazards

According to the safety data sheet, 6’'-O-Acetyldaidzin is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include rinsing with water and seeking medical attention . It should be stored under the recommended conditions as per the Certificate of Analysis .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O10/c1-11(24)30-10-18-20(27)21(28)22(29)23(33-18)32-14-6-7-15-17(8-14)31-9-16(19(15)26)12-2-4-13(25)5-3-12/h2-9,18,20-23,25,27-29H,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOZJTDOTOZVRT-DODNOZFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40991721 | |

| Record name | Daidzin 6′′-O-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71385-83-6 | |

| Record name | Acetyldaidzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71385-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6''-O-Acetyldaidzin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071385836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daidzin 6′′-O-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40991721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6''-O-ACETYLDAIDZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36K493J05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6''-O-acetyldaidzin in soybean products?

A1: 6''-O-acetyldaidzin is a naturally occurring isoflavone found in soybeans and soy-based products. While not as abundant as other isoflavones like daidzin and genistin, research suggests that 6''-O-acetyldaidzin levels can increase during the processing of soybeans, such as during toasting. [] This increase may be attributed to the decarboxylation of 6''-O-malonyldaidzin. []

Q2: How does the isoflavone profile change during soy food processing?

A2: Soybean processing significantly influences the types and amounts of isoflavones present. For instance, fermented soy foods tend to have higher concentrations of aglycones (like daidzein and genistein), while non-fermented soy foods typically contain greater levels of glucosides, including 6''-O-acetyldaidzin. [] Additionally, the choice of coagulant in tofu production can impact isoflavone distribution between the tofu and whey. []

Q3: Can you elaborate on the changes observed in isoflavone content during tofu production?

A3: Studies using calcium sulfate (CaSO4) as a coagulant in traditional tofu production showed that while a majority of isoflavones transferred to the soymilk from the soybeans, only a small percentage ended up in the final tofu product. [] Interestingly, there was a notable decrease in 6''-O-acetylgenistin and 6''-O-acetylglycitin in tofu, accompanied by higher levels of genistein and daidzein. [] This suggests that specific processing steps might favor the conversion of certain isoflavone forms into others.

Q4: Is there a reliable method to quantify 6''-O-acetyldaidzin and other isoflavones in soy products?

A4: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) [] or electrospray ionization multi-stage tandem mass spectrometry (ESI-MSn) [], are commonly employed to identify and quantify individual isoflavone isomers, including 6''-O-acetyldaidzin. These methods offer high sensitivity and accuracy for analyzing complex matrices like soybean extracts and processed soy foods.

Q5: Does the geographic origin of soybeans influence their 6''-O-acetyldaidzin content?

A5: Research indicates that there's significant variability in isoflavone content, including 6''-O-acetyldaidzin, among soybean germplasm from different regions of China. [] This variability extends to both wild and cultivated soybean varieties. Interestingly, cultivated soybean isoflavone content showed a negative correlation with longitude and latitude, suggesting an influence of environmental factors and selective breeding practices on isoflavone accumulation. []

Q6: Are there specific soybean cultivars known for high levels of certain isoflavones?

A6: Yes, studies have identified soybean cultivars with varying isoflavone profiles. [, ] This difference is particularly noticeable between cultivated and wild soybeans. For instance, research has shown that compared to wild soybeans, cultivated soybean varieties tend to have a higher total genistin and glycitin content, while the total daidzin content, which includes 6''-O-acetyldaidzin, is lower. []

Q7: How stable is 6''-O-acetyldaidzin during food processing and storage?

A7: While research on 6''-O-acetyldaidzin's stability is limited, studies on related isoflavones, like genistin, suggest that their stability is temperature-dependent. [] Genistin degradation follows first-order kinetics, with faster degradation rates at elevated temperatures. [] This highlights the need to optimize processing and storage conditions to preserve the desired isoflavone profile in soy foods.

Q8: What are the potential applications of encapsulating soybean extract containing 6''-O-acetyldaidzin?

A8: Encapsulating soybean extract, which includes 6''-O-acetyldaidzin, using techniques like spray drying, can enhance its solubility, stability, and application in various industries. [] This technology holds promise for developing dietary supplements, functional foods, and pharmaceutical formulations with improved bioavailability and controlled release of bioactive isoflavones.

Q9: What factors can impact the stability of encapsulated soybean extract?

A9: The stability of microencapsulated soybean extract, and therefore the stability of 6''-O-acetyldaidzin within it, is influenced by various factors during spray drying and storage. [] These factors include the type of wall material used for encapsulation, the inlet air temperature during spray drying, and the storage time. Selecting appropriate wall materials like β-cyclodextrin can significantly enhance the preservation of total isoflavones compared to other materials like maltodextrin or gum arabic. []

Q10: Beyond food, are there other applications being explored for 6''-O-acetyldaidzin?

A10: While research is ongoing, one study identified 6''-O-acetyldaidzin as a potential component in a selective medium for isolating Staphylococcus lugdunensis. [] This highlights its potential utility in diagnostic microbiology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.